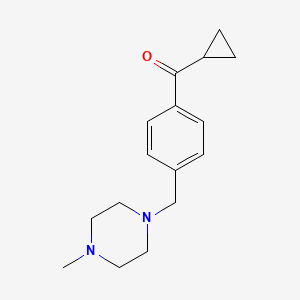

Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone

Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects its complex molecular structure, which incorporates multiple functional groups and ring systems. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is officially designated as cyclopropyl{4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone. The molecular formula C16H22N2O indicates the presence of sixteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 258.365 daltons. Alternative nomenclature systems have generated several synonymous names, including methanone, cyclopropyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-, which follows the Chemical Abstracts indexing system.

The compound's Chemical Abstracts Service registry number 898763-45-6 serves as its unique identifier in chemical databases and regulatory systems worldwide. Additional database identifiers include the ChemSpider identification number 21399319, which facilitates cross-referencing across multiple chemical information platforms. The structural complexity of this molecule has necessitated the development of multiple naming conventions to accommodate different chemical information systems and research contexts.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.365 g/mol |

| CAS Registry Number | 898763-45-6 |

| ChemSpider ID | 21399319 |

| Monoisotopic Mass | 258.173213 |

The systematic name construction follows established organic chemistry principles, where the cyclopropyl group serves as a substituent on the ketone functionality, while the phenyl ring bears a 4-methylpiperazinomethyl substituent at the para position. This nomenclature system ensures precise identification and avoids ambiguity in chemical communication and documentation.

Historical Context of Discovery and Early Research

The development of this compound emerged from the broader historical context of piperazine derivative research, which began gaining momentum in the mid-twentieth century. Piperazine compounds initially attracted scientific interest due to their structural similarity to naturally occurring alkaloids and their demonstrated biological activities. The incorporation of cyclopropyl groups into pharmaceutical molecules represents a more recent development in medicinal chemistry, driven by the recognition that cyclopropane rings can significantly influence molecular properties such as metabolic stability and binding affinity.

Patent literature indicates that systematic exploration of cyclopropyl methyl piperazines commenced in the early 1980s, with European Patent EP0050072A1 describing general synthetic approaches and therapeutic applications for this class of compounds. This foundational patent work established the chemical framework for subsequent derivative development, including the specific compound under consideration. The patent documentation reveals that early research focused on the general formula incorporating cyclopropyl groups attached to piperazine-containing structures, with particular attention to their potential therapeutic properties.

Commercial availability data suggests that this compound became accessible to the research community in the early 2000s, as evidenced by its inclusion in chemical supplier catalogs and research databases. Market research reports indicate ongoing commercial interest in this compound, with specialized chemical suppliers maintaining inventory for research applications. The compound's inclusion in comprehensive chemical databases such as PubChem and ChemSpider reflects its recognition as a significant research tool within the scientific community.

The historical trajectory of this compound's development illustrates the evolution of structure-activity relationship studies in medicinal chemistry, where systematic modifications of core pharmacophores led to the creation of increasingly sophisticated molecular architectures. Early research efforts concentrated on understanding the individual contributions of cyclopropyl and piperazine moieties to overall molecular properties, eventually culminating in the design of hybrid structures like this compound.

Structural Classification Within Piperazine and Cyclopropane Derivatives

This compound occupies a unique position within the structural classification systems used for both piperazine and cyclopropane derivatives. From the piperazine perspective, this compound belongs to the benzylpiperazine subfamily, characterized by the presence of a benzyl group attached to the piperazine nitrogen. The specific substitution pattern places it within the para-substituted benzylpiperazines, where the piperazine-containing side chain occupies the para position relative to the ketone functionality on the phenyl ring.

The piperazine ring system in this compound adopts the characteristic chair conformation typical of six-membered saturated heterocycles, with the two nitrogen atoms positioned in equatorial orientations. This structural arrangement facilitates optimal spatial positioning of substituents and minimizes steric interactions within the molecule. The methylation of one piperazine nitrogen introduces asymmetry into the ring system and influences the compound's overall electronic properties and potential binding interactions.

From the cyclopropane classification perspective, this compound represents a cyclopropyl ketone, where the three-membered ring serves as a substituent on the carbonyl carbon. Cyclopropane rings are characterized by significant ring strain due to the departure from optimal tetrahedral bond angles, resulting in enhanced reactivity and unique electronic properties. The incorporation of the cyclopropyl group into the ketone structure creates a distinctive molecular framework that combines the electrophilic character of the carbonyl group with the high energy content of the strained ring system.

| Structural Classification | Category | Specific Type |

|---|---|---|

| Piperazine Derivative | Benzylpiperazine | Para-substituted |

| Cyclopropane Derivative | Cyclopropyl Ketone | Aryl Cyclopropyl Ketone |

| Ketone Type | Aryl Alkyl Ketone | Mixed Aromatic-Alicyclic |

| Ring Systems | Heterocyclic-Carbocyclic | Piperazine-Cyclopropane |

The ketone functionality serves as the central organizing feature that connects the cyclopropyl and piperazinomethylphenyl moieties, creating a linear molecular architecture with distinct electronic and steric domains. This structural organization places the compound within the broader category of polyfunctional organic molecules, where multiple reactive sites and binding motifs coexist within a single molecular framework. The overall molecular architecture suggests potential for diverse intermolecular interactions, including hydrogen bonding through the nitrogen atoms, pi-pi stacking interactions via the aromatic ring, and van der Waals contacts through the aliphatic portions of the structure.

The structural complexity of this compound reflects contemporary approaches to molecular design, where multiple pharmacophoric elements are integrated into unified structures to achieve specific biological or chemical objectives. This design strategy exemplifies the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures that combine traditional functional groups in novel arrangements.

Properties

IUPAC Name |

cyclopropyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-13-2-4-14(5-3-13)16(19)15-6-7-15/h2-5,15H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTFBALBIGRGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643001 | |

| Record name | Cyclopropyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-45-6 | |

| Record name | Cyclopropyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts acylation reaction, using cyclopropylcarbonyl chloride and a Lewis acid catalyst like aluminum chloride.

Introduction of the 4-Methylpiperazinomethyl Group: The final step involves the substitution of the phenyl ring with the 4-methylpiperazinomethyl group. This can be achieved through nucleophilic substitution reactions, using 4-methylpiperazine and appropriate reaction conditions such as elevated temperatures and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone has been studied for its potential as a therapeutic agent in various domains:

- Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases, particularly those involved in cancer pathways. It can modulate signaling pathways associated with cell proliferation and survival .

- CNS Disorders : Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections .

Case Studies

-

Cancer Cell Line Studies :

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent .

- Inflammation Models :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and the 4-methylpiperazinomethyl moiety contribute to its binding affinity and specificity towards certain receptors or enzymes. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the 4-methylpiperazinomethyl group (e.g., para vs. meta or ortho) significantly impacts steric and electronic properties. For instance, the para-substituted isomer (target compound) may exhibit enhanced symmetry and reduced steric hindrance compared to the ortho-substituted analog ().

- Heterocyclic Variants : Replacing the phenyl ring with a thienyl group (e.g., 2-thienyl) modifies conjugation and solubility ().

Reactivity with Reducing Agents

Kinetic studies of cyclopropyl aryl ketones with sodium borohydride (NaBH₄) reveal the influence of ring strain and substituents:

| Compound | Relative Rate (0°C) | Activation Energy (kcal/mol) |

|---|---|---|

| Acetophenone (reference) | 1.00 | 10.2 |

| Cyclopropyl phenyl ketone | 0.12 | 13.5 |

| Cyclobutyl phenyl ketone | 0.23 | 12.8 |

| Cyclopentyl phenyl ketone | 0.36 | 11.9 |

| Cyclohexyl phenyl ketone | 0.25 | 12.3 |

Key Findings :

- Ring Strain Effects: The cyclopropyl group’s high angular strain reduces reactivity at 0°C (relative rate = 0.12 vs. acetophenone) due to destabilization of the transition state ().

- Temperature Dependence : At elevated temperatures (25–35°C), cyclopropyl phenyl ketone reacts faster than cyclohexyl analogs, suggesting strain energy facilitates reactivity under kinetic control ().

- Anomalous Cyclohexyl Behavior: Despite lower strain, cyclohexyl phenyl ketone reacts slower than cyclopentyl derivatives, possibly due to conformational inflexibility ().

Catalytic Interactions and Steric Effects

In enantioselective catalysis, the cyclopropyl group introduces steric constraints. For example:

- Scandium-Catalyzed Reactions : Steric repulsion between the cyclopropyl group and bulky ligands (e.g., 2,4,6-triisopropylphenyl) reduces catalytic efficiency. This contrasts with less strained analogs like cyclohexyl phenyl ketone, where steric clashes are minimized ().

- Transition-State Modulation : Computational studies suggest that cyclopropyl strain redistributes electron density, altering substrate-catalyst interactions compared to unstrained ketones ().

Beckmann Rearrangement :

- Cyclopropyl phenyl ketone derivatives exhibit superior selectivity in Beckmann rearrangements. For example, cyclopropyl phenyl ketone oxime yields amide 27a1 in high selectivity (>90%), whereas phenylisopropyl ketone produces a 1:1 mixture of amides ().

- Mechanistic Insight : Electron-donating groups on the aryl ring slightly hinder 1,2-migratory aptitude, but the cyclopropane’s strain enhances regioselectivity ().

Computational Studies :

- Bond dissociation energies (BDEs) for cyclopropyl phenyl ketone are lower than cyclohexyl analogs (e.g., 85 vs. 92 kcal/mol), reflecting strain-induced instability ().

Biological Activity

Overview

Cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone is an organic compound with the molecular formula CHNO. This compound features a cyclopropyl group attached to a phenyl ring, which is further substituted with a 4-methylpiperazinomethyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions using reagents such as diazomethane.

- Attachment to the Phenyl Ring : The cyclopropyl group is introduced via Friedel-Crafts acylation with cyclopropylcarbonyl chloride.

- Introduction of the 4-Methylpiperazinomethyl Group : This final step involves nucleophilic substitution using 4-methylpiperazine under specific conditions (elevated temperatures and solvents like dichloromethane) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include receptors or enzymes involved in various physiological pathways. The presence of both cyclopropyl and 4-methylpiperazinomethyl groups enhances its binding affinity and specificity, potentially leading to modulation of biological responses .

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, such as human oral squamous carcinoma cells (HSC-2 and HSC-3). The mechanism often involves the induction of apoptosis or inhibition of cell proliferation .

- Receptor-Ligand Interactions : As a ligand, this compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety .

- Potential Antimicrobial Properties : Some studies suggest that derivatives of similar compounds can possess antimicrobial activity against specific bacterial strains, although more research is needed to confirm these effects for this compound .

Case Studies and Research Findings

- Cytotoxicity Testing : In studies assessing the cytotoxicity of compounds related to this compound, significant activity was observed against various cancer cell lines, indicating potential for development as an anticancer agent .

- Pharmacological Investigations : Research has highlighted the role of similar piperazine derivatives in modulating neurotransmitter systems, suggesting that this compound might also affect neurological pathways .

- Comparative Analysis : When compared to structurally similar compounds, this compound demonstrates unique reactivity and biological profiles due to its specific functional groups, which could lead to novel therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing cyclopropyl 4-(4-methylpiperazinomethyl)phenyl ketone, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the cyclopropyl group via cyclopropylation of a phenyl ketone precursor, and (2) functionalizing the phenyl ring with the 4-methylpiperazinomethyl substituent. For cyclopropylation, tandem cyclopropylation-reduction using lithium-ammonia-ammonium chloride has been effective for analogous cyclopropyl aromatic ketones, yielding products like dicyclopropylphenylmethane with >90% efficiency . For the piperazine moiety, reductive amination or nucleophilic substitution on a chloromethyl intermediate (e.g., 4-(chloromethyl)phenyl ketone) with 4-methylpiperazine is common, requiring anhydrous conditions and catalytic bases like triethylamine . Key parameters include temperature control (<0°C for cyclopropane stability) and stoichiometric excess of organometallic reagents (e.g., Grignard) to minimize side reactions.

Q. What spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The carbonyl stretch (~1680 cm⁻¹) confirms ketone integrity, while O-H bending (3400–3600 cm⁻¹) and C-O stretches (950–1010 cm⁻¹) monitor reduction byproducts .

- NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and piperazine methyl groups (δ 2.2–2.5 ppm, singlet). ¹³C NMR resolves ketone carbonyl carbons (δ 200–210 ppm) and cyclopropyl carbons (δ 8–15 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₆H₂₀N₂O), with fragmentation patterns distinguishing cyclopropyl ring cleavage from piperazine dissociation .

Q. How does the cyclopropyl group influence the compound’s reactivity in hydride reduction reactions?

- Methodological Answer : The cyclopropyl ring introduces angular strain, reducing ketone reactivity toward nucleophiles like sodium borohydride (NaBH₄). Kinetic studies show cyclopropyl phenyl ketone reacts 8× slower than acetophenone at 0°C due to strain-induced electronic destabilization of the carbonyl transition state . Reaction optimization requires elevated temperatures (35°C) or polar aprotic solvents (e.g., THF) to enhance hydride accessibility. Monitoring via IR confirms carbonyl reduction to alcohol, but incomplete conversions may occur due to competing ring-opening pathways under strong reducing conditions .

Advanced Research Questions

Q. What catalytic systems enable C–C bond formation using this ketone as a substrate, and what mechanistic insights exist?

- Methodological Answer : Iridium-catalyzed hydrogen borrowing catalysis facilitates α-alkylation of the ketone with higher alcohols. For example, ortho-disubstituted phenyl ketones undergo C–C coupling via dehydrogenation-aldol condensation-hydrogenation sequences. Cyclopropyl ketones are particularly effective due to strain-driven reactivity, enabling retro-Friedel-Crafts acylation for carboxylic acid derivatives . Nickel catalysts (e.g., [Ni(cod)₂]) paired with AlMe₃ promote [3+2] cycloaddition with alkynes, forming cyclopentenes via oxidative addition of the cyclopropane and alkyne insertion into a nickelacycle intermediate . Mechanistic studies (DFT calculations) suggest cyclopropane ring strain lowers activation barriers for oxidative addition by ~15 kcal/mol compared to non-strained analogs .

Q. How does the 4-methylpiperazinomethyl substituent affect conformational stability and intermolecular interactions?

- Methodological Answer : The piperazine moiety introduces conformational flexibility and hydrogen-bonding capacity. Computational studies (molecular mechanics/DFT) reveal two dominant conformers: (1) a chair-like piperazine with axial methyl group (ΔG = 0 kcal/mol) and (2) a twisted boat conformation (ΔG = 2.3 kcal/mol). The methyl group’s equatorial preference in solution (NMR NOE) enhances solubility in polar solvents (e.g., DMSO) but reduces crystallinity . In protein-ligand docking, the piperazine nitrogen participates in H-bonds with acidic residues (e.g., Asp/Glu), while the cyclopropyl group stabilizes hydrophobic pockets via van der Waals interactions .

Q. What computational approaches predict the compound’s behavior in acid-catalyzed rearrangements, and how do experimental data validate these models?

- Methodological Answer : Ab initio (MP2/cc-pVTZ) and DFT (B3LYP/6-311+G(d,p)) methods model decarboxylative rearrangements of α-(carbonyl)cyclopropane carboxylic acids. Calculations predict cyclopropyl phenyl ketone forms 4,5-dihydrofuran derivatives under strong acid (H₂SO₄, 80°C) via a carbocation intermediate. Experimentally, only 8% of the ketone rearranges, with competing pathways (ring-opening to allyl ketones) dominating due to strain relief . Transition-state theory (TST) aligns with observed activation energies (Eₐ = 28 kcal/mol), validated by Arrhenius plots from kinetic data .

Data Contradiction Analysis

- Discrepancy : Cyclopropyl phenyl ketone exhibits slower NaBH₄ reduction rates than larger cycloalkyl analogs (e.g., cyclopentyl) at 0°C but accelerates at 35°C .

- Resolution : Strain energy in the cyclopropane lowers ground-state stability, increasing ΔH‡ (enthalpic barrier) but reducing ΔS‡ (entropic penalty) at higher temperatures. This inversion in rate-temperature dependence highlights the interplay between ring strain and solvent effects (isopropyl alcohol), which stabilize transition states differently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.